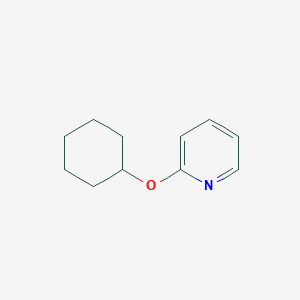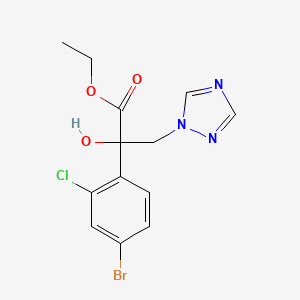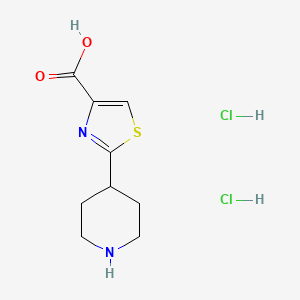![molecular formula C20H18N2O3S B2571803 2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-95-7](/img/structure/B2571803.png)
2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, also known as DMPT, is a chemical compound that has been the subject of research in various scientific fields. DMPT is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of pyrimidine derivatives, highlighting their diverse applications. For instance, studies on novel pyrimidine derivatives from 2,3-Furandiones show efficient synthesis and characterization through elemental analysis, IR, and NMR spectral studies, indicating their potential in medicinal chemistry and materials science (İ. Koca & İ. Yıldırım, 2009). Moreover, spectroscopic, thermal, and dielectric studies of pyrimidine derivatives have provided insights into their stability and potential for pharmaceutical applications (P. M. Vyas et al., 2013).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives have been extensively studied for their antimicrobial and antitumor activities. For example, novel synthesis routes for pyrimidine derivatives have demonstrated significant antitumor activity, suggesting a promising avenue for cancer therapy research (E. Grivsky et al., 1980). Additionally, the synthesis and molecular docking of novel pyrido[2,3-d]pyrimidines as antimicrobial candidates have shown high efficacy against various bacterial strains, underscoring their potential in addressing antibiotic resistance (A. Sarhan et al., 2021).
Nonlinear Optical Properties and Material Science Applications
The exploration of pyrimidine derivatives in the field of materials science, particularly in nonlinear optics (NLO), has been a subject of interest. Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (A. Hussain et al., 2020).
Corrosion Inhibition
Studies on pyrimidine-2-thione derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments, presenting a practical application in industrial maintenance and preservation (N. Soltani et al., 2015). This research indicates the compound's potential utility beyond biological applications, extending to materials science and engineering.
Mecanismo De Acción
Target of action
The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are used on several therapeutic targets .
Biochemical pathways
Pyridopyrimidines can affect a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction, protein synthesis, cell division, and other cellular processes .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of action
Pyridopyrimidines can have a variety of effects, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-5-4-6-12-9-14-19(25-17(11)12)21-18(22-20(14)26)13-7-8-15(23-2)16(10-13)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYFCFDORREDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)

![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)
![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)
![1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2571740.png)
![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)